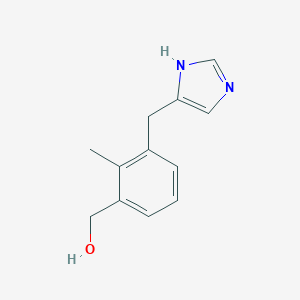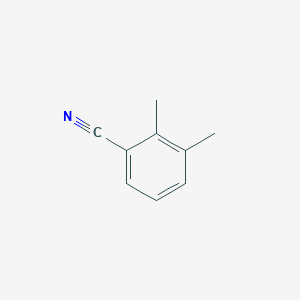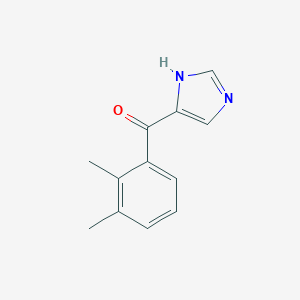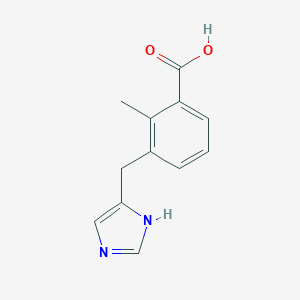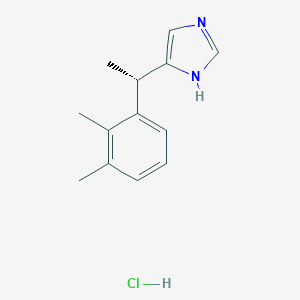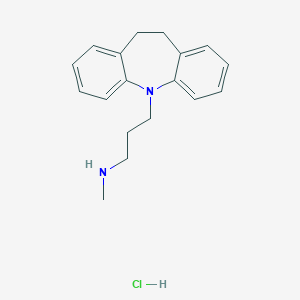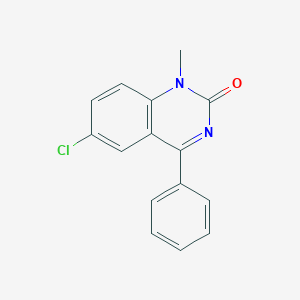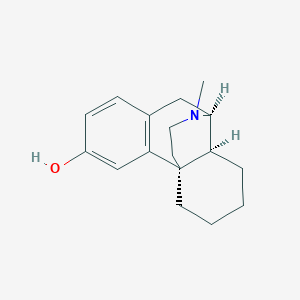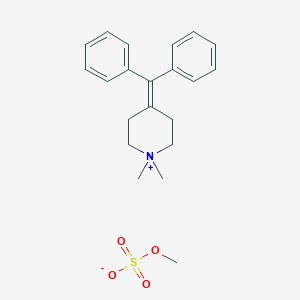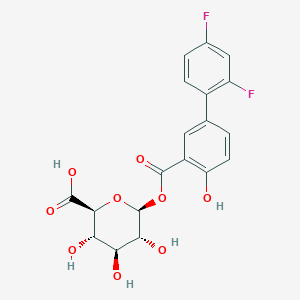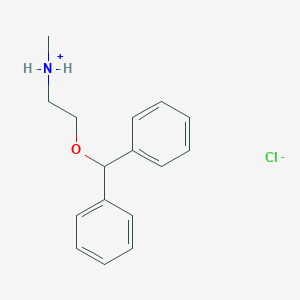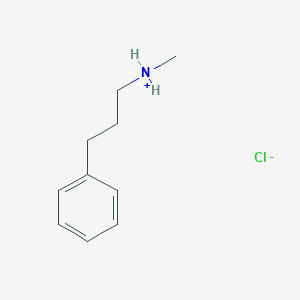
N-Methyl-3-phenylpropylamine hydrochloride
Übersicht
Beschreibung
N-Methyl-3-phenylpropylamine hydrochloride is a chemical compound with the linear formula C10H16ClN . It is provided by Sigma-Aldrich as part of a collection of rare and unique chemicals .
Synthesis Analysis
The synthesis of N-methyl-3,3-diphenylpropylamine, a similar compound, involves several steps. The process starts with cinnamonitrile and benzene as raw materials, conducting Friedel-Crafts alkylation to prepare 3,3-diphenylpropionitrile. This is then converted into 3,3-diphenylpropylamine through catalytic hydrogenation. The compound is then reacted with aldehyde to prepare Schiff base, followed by methylation to obtain methyl quaternary ammonium salt, and finally hydrolyzed to obtain N-methyl-3,3-diphenylpropylamine .Molecular Structure Analysis
The molecular formula of N-Methyl-3-phenylpropylamine hydrochloride is C16H20ClN . The average mass is 261.790 Da and the monoisotopic mass is 261.128418 Da .Wissenschaftliche Forschungsanwendungen
Application 1: Development of Fluoxetine Hydrochloride (Prozac)
- Summary of the Application : “N-Methyl-3-phenylpropylamine hydrochloride” is a key component in the development of Fluoxetine Hydrochloride, commonly known as Prozac . Prozac is a selective serotonin reuptake inhibitor (SSRI) and is widely used as an antidepressant .
- Methods of Application or Experimental Procedures : The development of Prozac was based on the hypothesis that enhancing serotonin neurotransmission would mediate antidepressant response . The compound was first described in a scientific journal in 1974 as a selective serotonin-uptake inhibitor .
- Results or Outcomes : Prozac has been widely acknowledged as a breakthrough drug for depression . It was approved for the treatment of depression by the US FDA in 1987 .
Application 2: Development of Nisoxetine and Tomoxetine
- Summary of the Application : “N-Methyl-3-phenylpropylamine hydrochloride” is also used in the development of Nisoxetine and Tomoxetine . These are analogues differing from Fluoxetine only in having an o-methoxy or an o-methyl substituent respectively, in place of the p-trifluoromethyl substituent on the phenoxy ring .
- Methods of Application or Experimental Procedures : The development of Nisoxetine and Tomoxetine was based on the hypothesis that enhancing norepinephrine neurotransmission would mediate antidepressant response . These compounds have been described as potent and highly selective inhibitors of norepinephrine uptake .
- Results or Outcomes : Nisoxetine and Tomoxetine have been shown to be potent and selective inhibitors of norepinephrine uptake in laboratory animals . They are orally effective and have a long duration of action .
Application 3: Process for the Preparation of Fluoxetine Hydrochloride
- Summary of the Application : “N-Methyl-3-phenylpropylamine hydrochloride” is used in the process for the preparation of Fluoxetine Hydrochloride .
- Methods of Application or Experimental Procedures : The process involves the catalytic hydrogenation of 2-benzoyl-N-benzyl-N-methylethylamine base, forming 1-phenyl-3-(N-methylamino)propane-1-ol, which is then etherified selectively with 1-chloro-4-trifluoromethylbenzene in the presence of a base .
- Results or Outcomes : The result of this process is the formation of N-methyl-3-(p-trifluoromethylphenoxy)-3-phenyl-propylamine, which is optionally converted in a known manner into the acid addition salt of Fluoxetine, e.g. Fluoxetine hydrochloride .
Safety And Hazards
The safety data sheet for a similar compound, (S)-(+)-1-methyl-3-phenylpropylamine, indicates that it is classified as having acute oral toxicity, skin corrosion, serious eye damage, and specific target organ toxicity (single exposure). It is harmful if swallowed, causes severe skin burns and eye damage, and is harmful to aquatic life .
Eigenschaften
IUPAC Name |
N-methyl-3-phenylpropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N.ClH/c1-11-9-5-8-10-6-3-2-4-7-10;/h2-4,6-7,11H,5,8-9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKHCUFJKGWJLNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCC1=CC=CC=C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methyl-3-phenylpropylamine hydrochloride | |
CAS RN |
30684-07-2 | |
| Record name | Benzenepropanamine, N-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30684-07-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propylamine, hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53657 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | methyl(3-phenylpropyl)amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-METHYL-3-PHENYLPROPYLAMINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JWY1MV1B07 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[1-(1H-Imidazol-5-yl)ethyl]-2-methylbenzenemethanol](/img/structure/B195842.png)
